molecular formula C23H24IN5O2 B11246684 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11246684
M. Wt: 529.4 g/mol
InChI Key: MPQZHXSKUTUQQS-UHFFFAOYSA-N
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Description

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an iodinated benzoyl group, a methoxyphenyl group, and a methylpyrimidinylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the iodinated benzoyl group through electrophilic substitution. The methoxyphenyl group is then attached via nucleophilic aromatic substitution, and the final step involves the formation of the methylpyrimidinylamine moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodinated group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce deiodinated derivatives.

Scientific Research Applications

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

2-[4-(4-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of an iodinated benzoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24IN5O2

Molecular Weight

529.4 g/mol

IUPAC Name

(4-iodophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24IN5O2/c1-16-15-21(26-19-7-9-20(31-2)10-8-19)27-23(25-16)29-13-11-28(12-14-29)22(30)17-3-5-18(24)6-4-17/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

MPQZHXSKUTUQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I)NC4=CC=C(C=C4)OC

Origin of Product

United States

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